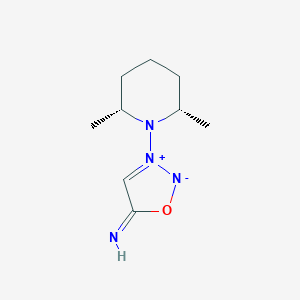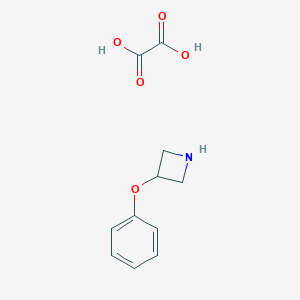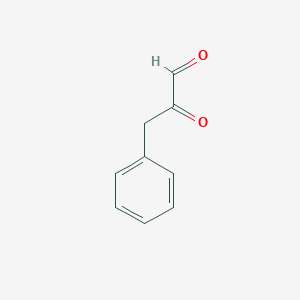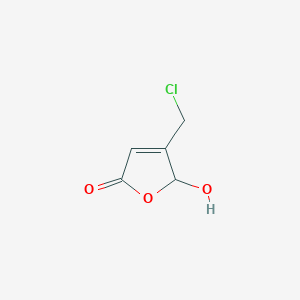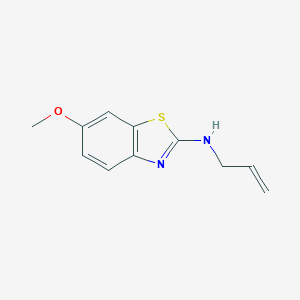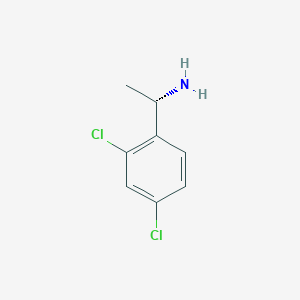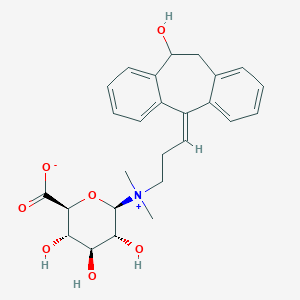
10-Hydroxyamitriptyline-N-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxyamitriptyline-N-glucuronide (10-OH-N-Glu) is a metabolite of amitriptyline, which is a tricyclic antidepressant drug. It has been found to have potential therapeutic effects in the treatment of depression and other mood disorders.
Mechanism Of Action
The mechanism of action of 10-Hydroxyamitriptyline-N-glucuronide involves the inhibition of the reuptake of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which in turn enhances their effects on the postsynaptic receptors. The result is an improvement in mood and a reduction in anxiety.
Biochemical And Physiological Effects
The biochemical and physiological effects of 10-Hydroxyamitriptyline-N-glucuronide are related to its mechanism of action. It has been found to increase the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of mood disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 10-Hydroxyamitriptyline-N-glucuronide in lab experiments is its specificity for the inhibition of the reuptake of serotonin and norepinephrine. This makes it a useful tool for studying the effects of these neurotransmitters on mood and anxiety. However, one limitation is that it is a metabolite of amitriptyline, which is a drug that has multiple effects on the brain and other organs. This makes it difficult to isolate the effects of 10-Hydroxyamitriptyline-N-glucuronide from those of other metabolites and the parent drug.
Future Directions
There are several future directions for the study of 10-Hydroxyamitriptyline-N-glucuronide. One is to investigate its potential as a therapeutic agent for the treatment of depression and other mood disorders. Another is to explore its anti-inflammatory effects and their potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and its effects on other neurotransmitters and receptors in the brain.
Synthesis Methods
The synthesis of 10-Hydroxyamitriptyline-N-glucuronide involves the glucuronidation of 10-hydroxyamitriptyline. Glucuronidation is a process in which glucuronic acid is attached to a drug or its metabolite, making it more water-soluble and easier to excrete from the body. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which is present in the liver and other organs.
Scientific Research Applications
10-Hydroxyamitriptyline-N-glucuronide has been widely studied for its potential therapeutic effects in the treatment of depression and other mood disorders. It has been found to act as a potent inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood. In addition, it has been shown to have anxiolytic and anti-inflammatory effects.
properties
CAS RN |
130209-87-9 |
|---|---|
Product Name |
10-Hydroxyamitriptyline-N-glucuronide |
Molecular Formula |
C26H31NO7 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3Z)-3-(9-hydroxy-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-dimethylazaniumyl]oxane-2-carboxylate |
InChI |
InChI=1S/C26H31NO7/c1-27(2,25-23(31)21(29)22(30)24(34-25)26(32)33)13-7-12-17-16-9-4-3-8-15(16)14-20(28)19-11-6-5-10-18(17)19/h3-6,8-12,20-25,28-31H,7,13-14H2,1-2H3/b17-12-/t20?,21-,22-,23+,24-,25+/m0/s1 |
InChI Key |
ROSNKPATLOVTEX-MMVWVLHHSA-N |
Isomeric SMILES |
C[N+](C)(CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
synonyms |
10-hydroxyamitriptyline-N-glucuronide 10-hydroxyamitriptyline-N-glucuronide, (E)-isomer 10-OH-AT-N-Gluc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



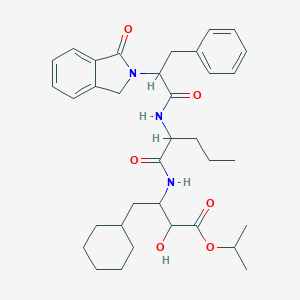
![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)
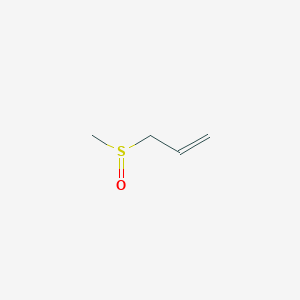
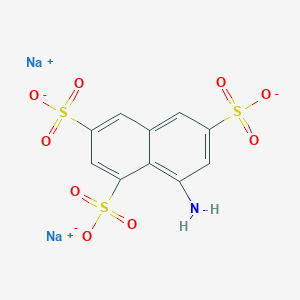
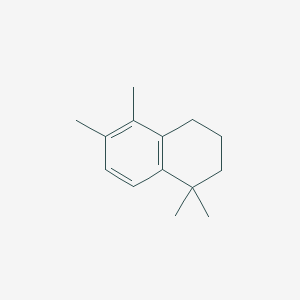
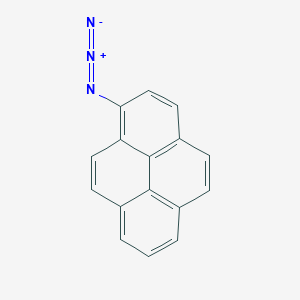
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)

